molecular formula C14H19NO6 B3021195 Ethyl 3-amino-3-(2-methylphenyl)propanoate oxalate CAS No. 502842-10-6

Ethyl 3-amino-3-(2-methylphenyl)propanoate oxalate

Cat. No.: B3021195
CAS No.: 502842-10-6
M. Wt: 297.3 g/mol
InChI Key: TZAPJRFLLVSPLK-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(2-methylphenyl)propanoate oxalate is a chemical compound with the molecular formula C12H17NO2.C2H2O4. It is a derivative of propanoate and is characterized by the presence of an amino group and a methyl-substituted phenyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-3-(2-methylphenyl)propanoate oxalate typically involves the esterification of 3-amino-3-(2-methylphenyl)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then reacted with oxalic acid to form the oxalate salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(2-methylphenyl)propanoate oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-3-(2-methylphenyl)propanoate oxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(2-methylphenyl)propanoate oxalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. The pathways involved include enzymatic reactions and receptor binding, which contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride: Similar structure but different counterion.

    3-amino-3-(2-methylphenyl)propanoic acid: Lacks the ester group.

    Ethyl 3-amino-3-phenylpropanoate: Lacks the methyl substitution on the phenyl ring.

Uniqueness

Ethyl 3-amino-3-(2-methylphenyl)propanoate oxalate is unique due to the presence of both the amino and ester functional groups, which allow it to participate in a wide range of chemical reactions. The methyl substitution on the phenyl ring also imparts distinct steric and electronic properties, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

ethyl 3-amino-3-(2-methylphenyl)propanoate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.C2H2O4/c1-3-15-12(14)8-11(13)10-7-5-4-6-9(10)2;3-1(4)2(5)6/h4-7,11H,3,8,13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAPJRFLLVSPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1C)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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